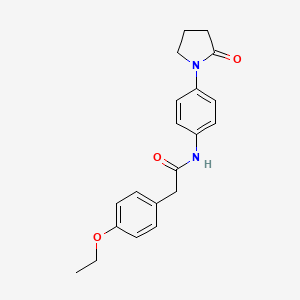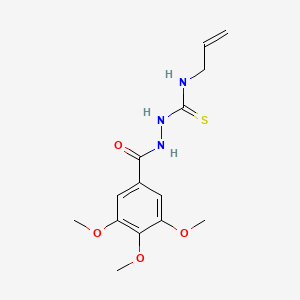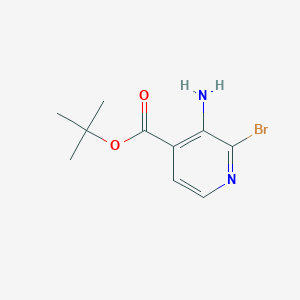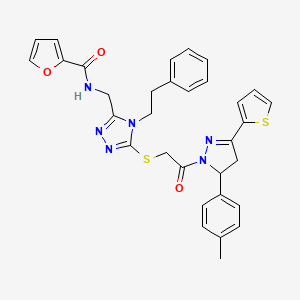
2-(4-ethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as EPPA, is a chemical compound that has shown potential in scientific research applications.
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, which share a functional relationship with acetamides, has shown that these compounds undergo complex metabolic activation pathways leading to DNA-reactive products. Studies using human and rat liver microsomes have demonstrated distinct metabolic pathways between species, shedding light on the potential environmental and health impacts of these herbicides (Coleman et al., 2000).
Radiosynthesis of Chloroacetanilide Herbicides
Another study focused on the radiosynthesis of chloroacetanilide herbicides, offering a method to trace these compounds' metabolism and mode of action. This research provides a framework for studying the environmental fate and biological effects of similar acetamide derivatives (Latli & Casida, 1995).
Chemical Synthesis and Biological Activities
Further, the chemical synthesis of compounds bearing substituents on acetamide structures has been explored for their potential biological activities. This includes efforts to develop novel compounds with therapeutic applications, demonstrating the broad interest in acetamide derivatives for drug discovery (Su et al., 1988).
Antimicrobial Activities of Thiazoles
The synthesis of thiazoles and their fused derivatives, starting from 2-ethoxy carbonyl methylene thiazol-4-one, highlights the antimicrobial potential of these compounds. Such research underscores the importance of acetamide derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, illustrates the utility of acetamide derivatives in medicinal chemistry. This research emphasizes the role of catalysis in achieving selective synthesis routes for drug development (Magadum & Yadav, 2018).
作用機序
Target of Action
The primary target of the compound 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane .
Mode of Action
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide acts as a positive allosteric modulator of the sigma-1 receptor . This means that it enhances the receptor’s response to endogenous ligands .
Biochemical Pathways
The sigma-1 receptor plays a role in several biochemical pathways. It is involved in the regulation of ion channels and various types of receptors, such as G-protein-coupled receptors and ionotropic receptors . By modulating these pathways, 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can influence a variety of physiological processes .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and the individual’s physiological condition .
Result of Action
The modulation of the sigma-1 receptor by 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can result in various molecular and cellular effects. For instance, it can affect calcium signaling, which plays a key role in cellular functions such as gene expression, neurotransmitter release, and cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide. These factors can include the presence of other drugs, the individual’s health status, genetic variations, and lifestyle factors such as diet and exercise
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFQKNMRJJFCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B2610874.png)



![N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2610878.png)
![3-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2610879.png)


![1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol](/img/structure/B2610883.png)


![N-(3,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2610890.png)

![Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2610895.png)